Isobutyryl Alkannin

CAS No.: 87562-78-5

Cat. No.: VC13623008

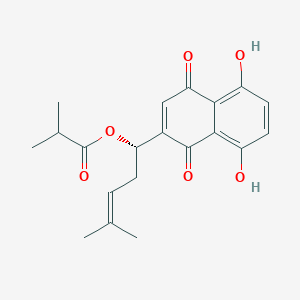

Molecular Formula: C20H22O6

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87562-78-5 |

|---|---|

| Molecular Formula | C20H22O6 |

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |

| Standard InChI | InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m0/s1 |

| Standard InChI Key | BVRYLTBIGIAADD-INIZCTEOSA-N |

| Isomeric SMILES | CC(C)C(=O)O[C@@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |

| SMILES | CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |

| Canonical SMILES | CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |

Introduction

Chemical Structure and Properties

Isobutyryl alkannin has the molecular formula C20H22O6 and a molecular weight of 358.4 g/mol . Its IUPAC name, (S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl isobutyrate, reflects its stereochemistry and functional groups . The SMILES notation CC(C)C(OC@HCC=C(C)C)=O further delineates its chiral center and acylated structure .

Physicochemical Characteristics

-

Solubility: Limited solubility in aqueous solutions due to high lipophilicity; soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

-

Stability: Sensitive to light and oxidative degradation, necessitating storage in inert atmospheres .

-

Purity: Commercially available at 98% purity for research purposes, as standardized by HPLC and mass spectrometry .

Biosynthesis and Enzymatic Acylation

The biosynthesis of isobutyryl alkannin is mediated by acyltransferases in the BAHD family, which catalyze the transfer of acyl groups from CoA donors to alkannin. In Lithospermum erythrorhizon, the enzyme alkannin O-acyltransferase (LeAAT1) specifically acylates alkannin using isobutyryl-CoA, exhibiting strict substrate specificity .

Kinetic Parameters of LeAAT1

| Enzyme | Substrate | Acyl Donor | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

|---|---|---|---|---|---|

| LeAAT1 | Alkannin | Isobutyryl-CoA | 116 ± 60 | 0.78 ± 0.30 | 7.87 ± 2.5 |

| LeAAT1 | Alkannin | Acetyl-CoA | 92 ± 39 | 0.94 ± 0.30 | 11.9 ± 3.6 |

Data derived from kinetic assays using recombinant LeAAT1 .

Natural Occurrence and Distribution

Isobutyryl alkannin is detected in trace amounts in several Alkanna species native to Greece, including A. tinctoria and A. orientalis. Phytochemical profiling via HPLC-PDA-MS revealed the following composition in root extracts :

| Alkanna Species | Isobutyryl Alkannin Content (%) |

|---|---|

| A. tinctoria | 2.1 ± 0.3 |

| A. orientalis | 1.8 ± 0.2 |

| A. primuliflora | <0.5 |

These variations correlate with ecological factors such as soil composition and altitude, which influence secondary metabolite production .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

-

Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Hexane:isopropanol:acetic acid (90:10:0.1)

Isobutyryl alkannin elutes at 34.2 min under these conditions, distinct from acetylalkannin (32.3 min) and β-hydroxyisovalerylalkannin (36.8 min) .

Applications in Pharmaceuticals and Cosmetics

Wound Healing Formulations

Alkannin derivatives accelerate tissue regeneration by upregulating collagen synthesis. Isobutyryl alkannin’s stability in lipid-based matrices makes it suitable for ointments targeting chronic wounds.

Antioxidant Cosmetics

Incorporated into serums at 0.5–1%, isobutyryl alkannin neutralizes UV-induced free radicals, reducing oxidative stress in keratinocytes.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the acyl group to optimize pharmacokinetic properties.

-

In Vivo Toxicology: Assess long-term safety profiles in mammalian models.

-

Clinical Trials: Evaluate efficacy in wound healing and dermatological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume